3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

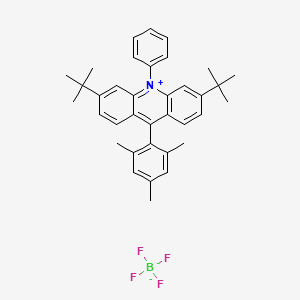

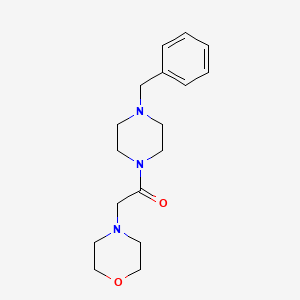

3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate is an acridinium-based photocatalyst . It has the empirical formula C36H40BF4N and a molecular weight of 573.51 . It can be an alternative to transition-metal-based photocatalysts due to its higher chemical stability and attenuated redox potential .

Molecular Structure Analysis

The molecular structure of this compound consists of a core acridinium molecule with tert-butyl, mesityl, and phenyl groups attached . The exact structure can be found in the referenced databases .Chemical Reactions Analysis

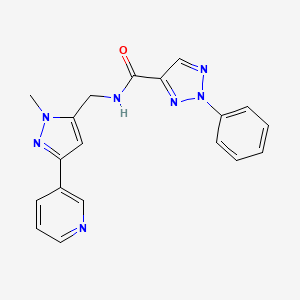

This compound, when used with TEMPO, promotes the site-selective amination of a variety of simple and complex aromatics with heteroaromatic azoles . When ammonium carbamate is used as the amine, anilines can be achieved directly .Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a melting point of 277.2°C . It’s soluble in nonpolar solvents like petroleum ether, dichloromethane, and benzene, but insoluble in water . It has a maximum absorption wavelength of 417 nm in acetonitrile .Scientific Research Applications

Carbon Dioxide Fixation

- A study by Theuergarten et al. (2012) explored the use of bifunctional frustrated Lewis pairs, similar in structure to 3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate, for small molecule fixation. This included the reaction with carbon dioxide, leading to the formation of zwitterionic, bicyclic boraheterocycles (Theuergarten et al., 2012).

Thermally Activated Delayed Fluorescence Materials

- Huang et al. (2014) synthesized a series of bipolar materials for thermally activated delayed fluorescence based on similar compounds. They studied the effects of conjugation connectivity on the electronic, photophysical, and electrochemical properties of these materials, which is relevant to the understanding of this compound's properties (Huang et al., 2014).

Boron-Doped Tri(9,10-anthrylene) Synthesis and Properties

- Hoffend et al. (2012) researched boron-doped tri(9,10-anthrylene)s, synthesizing and characterizing them, and examining their optoelectronic properties. These studies contribute to the broader understanding of boron-doped aromatic compounds like this compound (Hoffend et al., 2012).

Catalytic Applications in N-tert-butoxycarbonylation

- Chankeshwara and Chakraborti (2006) found that copper(II) tetrafluoroborate, a compound related to this compound, was an efficient catalyst for N-tert-butoxycarbonylation of amines. This highlights potential catalytic applications of similar compounds (Chankeshwara & Chakraborti, 2006).

Optoelectronic Properties of Boron-Doped Anthracene Derivatives

- Another study by Hoffend et al. (2013) focused on the structural and optoelectronic properties of boron-doped anthracene derivatives, which are structurally similar to this compound. This research provides insight into how boron doping affects the properties of such compounds (Hoffend et al., 2013).

Synthesis and Properties of Cationic Iridium(III) Complexes

- Song et al. (2016) synthesized cationic Ir(III) complexes with 3,6-di-tert-butyl-9-(4-(4,5-dimethyl-2-(pyridin-2-yl)-1H-imidazol-1-yl)butyl)-9H-carbazole, demonstrating aggregation-induced fluorescence and phosphorescence, which may be relevant to the photophysical properties of this compound (Song et al., 2016).

Safety and Hazards

This compound is classified as dangerous and harmful if swallowed. It can cause severe skin burns and eye damage . It’s recommended to avoid inhaling dust or mist, eating or smoking while using this product, and to wear protective gloves, clothing, and eye/face protection . In case of contact with skin or eyes, it’s advised to rinse with water and seek medical attention .

Mechanism of Action

Target of Action

It is known to be an acridinium-based photocatalyst .

Mode of Action

This compound, when employed with TEMPO, promotes the site-selective amination of a variety of simple and complex aromatics with heteroaromatic azoles . This suggests that it may interact with its targets through a photochemical process.

properties

IUPAC Name |

3,6-ditert-butyl-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40N.BF4/c1-23-19-24(2)33(25(3)20-23)34-29-17-15-26(35(4,5)6)21-31(29)37(28-13-11-10-12-14-28)32-22-27(36(7,8)9)16-18-30(32)34;2-1(3,4)5/h10-22H,1-9H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNSHKYOOCWQRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC(=CC3=[N+](C4=C2C=CC(=C4)C(C)(C)C)C5=CC=CC=C5)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40BF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B2454261.png)

![6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2454264.png)

![N-(2-furylmethyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2454266.png)

![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzo[f]chromen-3-one](/img/structure/B2454267.png)

![(Z)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)(p-tolyl)methyl)-3-hydroxy-1H-inden-1-one](/img/structure/B2454272.png)

![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2454276.png)

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2454279.png)

![1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2-dimethyl-1-propanone](/img/structure/B2454282.png)